molecular formula C20H19BrN4O3S B2944407 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 477872-21-2

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone

Cat. No. B2944407
CAS RN: 477872-21-2
M. Wt: 475.36
InChI Key: XDHOUZWMEHWOKE-UHFFFAOYSA-N
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Description

The compound “5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone” is a complex organic molecule with the molecular formula C20H19BrN4O3S . It has an average mass of 475.359 Da and a monoisotopic mass of 474.036102 Da .


Molecular Structure Analysis

The molecule consists of a pyridazinone ring, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms and an oxygen atom at the 3rd position of the ring . Attached to this ring are a phenyl group, a piperazino group, and a sulfonyl group linked to a bromophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved data .

Scientific Research Applications

Glucan Synthase Inhibitors

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone derivatives have been studied for their potential as β-1,3-glucan synthase inhibitors. This enzyme is crucial in the cell wall synthesis of fungi, making these compounds effective against fungal strains such as Candida glabrata and Candida albicans (Zhou et al., 2011). Another study identified specific compounds in this class that exhibited significant efficacy in an in vivo mouse model of Candida glabrata infection (Ting et al., 2011).

Antimicrobial Activity

Compounds containing the this compound structure have shown promising antimicrobial activity. They have been effective against a range of gram-positive and gram-negative bacteria, and also exhibit antifungal and antimalarial properties (Bhatt et al., 2016).

Herbicidal Applications

In the field of agriculture, certain pyridazinone derivatives have been explored for their herbicidal activity. They have shown effectiveness in inhibiting photosynthesis in plants, which accounts for their phytotoxicity (Hilton et al., 1969).

Cytotoxic Effects in Cancer Research

Some 3(2H)-pyridazinone derivatives have been synthesized and tested for cytotoxic activity in liver and colon cancer cell lines. This research indicates potential applications in the development of anticancer drugs (Özdemir et al., 2019).

Alzheimer's Disease Therapeutics

Derivatives of this compound have been explored as therapeutic agents for Alzheimer's disease. They demonstrate moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in treating neurodegenerative diseases (Hassan et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data .

properties

IUPAC Name

4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHOUZWMEHWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363438
Record name 1R-1061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4698-95-7
Record name 1R-1061
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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